(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under specific reaction conditions.
Introduction of the Phenyl Group: The phenyl group with a bromo and methoxy substituent is introduced through a series of substitution reactions.
Final Coupling: The final step involves coupling the spirocyclic core with the substituted phenyl group to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure combined with the presence of multiple functional groups. This combination provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S/c1-19-11-2-3-13(16)12(10-11)14(18)17-6-4-15(5-7-17)20-8-9-21-15/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHJMDKYQZILHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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